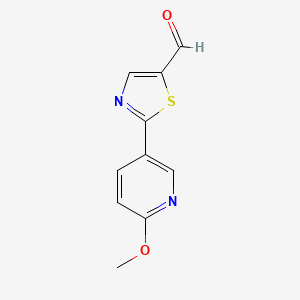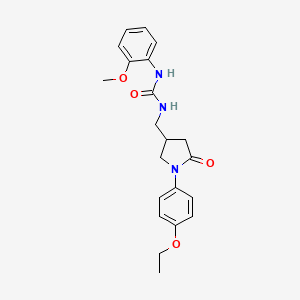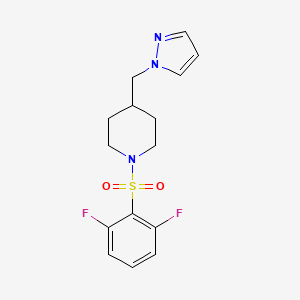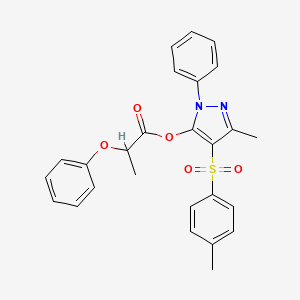![molecular formula C23H18FN7O2 B2366738 N-(1-(1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-4-甲氧基苯甲酰胺 CAS No. 1007085-23-5](/img/structure/B2366738.png)
N-(1-(1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound known for its significant potential in various scientific fields. This compound features a 4-fluorophenyl group, a pyrazolo[3,4-d]pyrimidine ring, and a methoxybenzamide moiety, contributing to its distinctive chemical properties.
科学研究应用
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide finds applications in various domains:
Chemistry: Utilized as a building block for the synthesis of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Potentially explored for its role as a pharmacophore in drug discovery, targeting specific receptors or enzymes.
Industry: Incorporated in the development of materials with specific electronic properties.
作用机制
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells . This suggests that the compound might interact with its targets, causing changes that inhibit their function and disrupt normal cellular processes.
Biochemical Pathways
Inhibition of cdk2 typically affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects, possibly through mechanisms such as cell cycle arrest and induction of apoptosis .
Action Environment
These compounds have shown potential as CDK2 inhibitors with anticancer effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications such as fluorination, methoxylation, and amide coupling. Typical reagents include hydrazine, halogenating agents like N-bromosuccinimide, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine. Industrial production methods often scale up these reactions under controlled conditions, utilizing continuous flow reactors for higher efficiency and yield.
化学反应分析
Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide undergoes several chemical reactions, including:
Oxidation: The methoxybenzamide moiety can be oxidized under strong oxidizing conditions, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the nitro group, if present in derivative forms, can be achieved using catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can modify the aromatic rings, allowing introduction of various substituents like alkyl or halogen groups.
Common Reagents and Conditions: Major products from these reactions depend on the specific reagents and conditions used. For instance, halogenating agents can introduce different halogens to the aromatic rings, while reducing agents such as lithium aluminum hydride can lead to amine derivatives.
相似化合物的比较
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
These compounds share some structural similarities but differ in their specific applications and biological activities. N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide’s unique structure allows for distinct interactions and applications, making it a valuable compound in scientific research.
Hope this helps! If there are other specifics you'd like to dive into, I'm here.
属性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)15-3-9-18(33-2)10-4-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGNPNOIBTCRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)



![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)

![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2366671.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)



